NS 9283

Descripción

Propiedades

IUPAC Name |

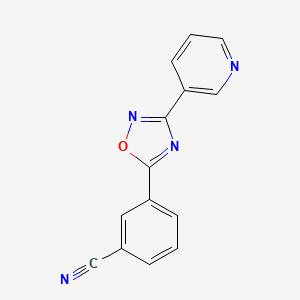

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFXDSQLRSWUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of NS9283 on (α4)3(β2)2 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS9283 is a potent and selective positive allosteric modulator (PAM) of the (α4)3(β2)2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs), a key target in the development of therapeutics for various neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the molecular mechanism of action of NS9283, focusing on its interaction with the (α4)3(β2)2 nAChR. We will explore its binding site, its profound effects on receptor function and channel kinetics, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on nAChR modulators.

Introduction: The Significance of (α4)3(β2)2 nAChRs and the Role of NS9283

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal excitability throughout the central nervous system. The α4β2 subtype is the most abundant nAChR in the brain and exists in two principal stoichiometries: a high-affinity (α4)2(β2)3 isoform and a low-affinity (α4)3(β2)2 isoform. The (α4)3(β2)2 subtype, with its unique α4-α4 subunit interface, has emerged as a significant drug target.[1][2][3][4] Positive allosteric modulators that selectively target this subtype, such as NS9283, offer a promising therapeutic strategy by enhancing the physiological signaling of the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor.[5][6] This nuanced modulation can potentially lead to improved efficacy and a better safety profile for treating conditions like cognitive deficits and pain.[5]

Mechanism of Action of NS9283

NS9283 acts as a positive allosteric modulator, meaning it binds to a site on the receptor that is distinct from the orthosteric ACh binding site.[[“]] This interaction does not directly open the ion channel but rather enhances the receptor's response to ACh. The primary mechanism of action of NS9283 is a significant potentiation of ACh-evoked currents, which is achieved through a dramatic leftward shift in the ACh concentration-response curve.[1][6]

Binding Site: The Unique α4-α4 Subunit Interface

A key feature of the (α4)3(β2)2 nAChR is the presence of an α4-α4 subunit interface, which is absent in the (α4)2(β2)3 stoichiometry.[1][2] Structural and functional studies have identified this unique interface as the binding site for NS9283.[2][3][8] This selective binding explains the compound's specificity for the (α4)3(β2)2 subtype.[2][5] Molecular dynamics simulations have further elucidated that the primary interactions occur with the complementary (-) side of the α4 subunit, inducing a conformational change in the principal (+) side.[2][3]

Functional Effects: Potentiation of ACh Response

NS9283 significantly increases the potency of ACh at the (α4)3(β2)2 nAChR without altering the maximal efficacy.[1][6] Electrophysiological studies have demonstrated that NS9283 can shift the ACh concentration-response curve by approximately 60-fold to the left.[6] This means that in the presence of NS9283, a much lower concentration of ACh is required to elicit a response, effectively amplifying the receptor's sensitivity to its natural ligand.[1]

Impact on Channel Kinetics

The potentiation effect of NS9283 is primarily attributed to its influence on the deactivation kinetics of the receptor.[1][6]

-

Deactivation: NS9283 strongly decreases the rate of deactivation, which is the process of the channel closing after the agonist dissociates.[1][6] This prolonged open state contributes to the enhanced current response.

-

Activation: The presence of NS9283 modestly decreases the rate of activation.[1]

-

Desensitization: NS9283 does not significantly affect the rate of desensitization, which is the process where the receptor becomes unresponsive to the continued presence of an agonist.[1][6] It also does not reactivate desensitized receptors and only moderately slows the recovery from desensitization.[1][6]

The net effect of these kinetic changes is a leftward shift in the "window current," representing the range of ACh concentrations where there is a sustained receptor response.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of NS9283 on (α4)3(β2)2 nAChRs.

Table 1: Effect of NS9283 on Acetylcholine (ACh) Potency

| Parameter | Condition | Value | Reference |

| ACh EC50 Fold Shift | In the presence of NS9283 | ~60-fold leftward shift | [6] |

| Maximal Efficacy | In the presence of NS9283 | No significant change | [1][6] |

Table 2: Effect of NS9283 on (α4)3(β2)2 nAChR Channel Kinetics

| Kinetic Parameter | Effect of NS9283 | Observation | Reference |

| Deactivation Rate | Strongly Decreased | Prolonged channel opening | [1][6] |

| Activation Rate | Modestly Decreased | Slower current rise time | [1] |

| Desensitization Rate | No significant effect | Unchanged rate of current decay in the presence of agonist | [1][6] |

| Recovery from Desensitization | Moderately Slowed | Longer time to regain responsiveness after agonist removal | [1] |

Experimental Protocols

The characterization of NS9283's mechanism of action has relied on several key experimental techniques.

Cell Culture and Receptor Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Transfection: HEK293 cells are stably or transiently transfected with cDNAs encoding the human α4 and β2 nAChR subunits. To favor the expression of the (α4)3(β2)2 stoichiometry, a higher ratio of α4 to β2 cDNA (e.g., 4:1) is used during transfection.[5]

-

Culture Conditions: Cells are maintained in standard culture media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum, antibiotics, and selection agents (for stable cell lines) at 37°C in a humidified atmosphere with 5% CO2.

Electrophysiology: Whole-Cell Patch-Clamp

-

Objective: To measure the ion currents flowing through the nAChRs in response to agonist and modulator application.

-

Procedure:

-

HEK293 cells expressing (α4)3(β2)2 nAChRs are voltage-clamped at a holding potential of -70 mV.

-

An external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose) is continuously perfused over the cells.

-

The internal pipette solution typically contains KCl, MgCl2, EGTA, and HEPES.

-

ACh, with or without NS9283, is applied to the cell using an ultra-fast drug application system to ensure rapid solution exchange.

-

Current responses are recorded and analyzed to determine parameters such as peak amplitude, activation rate, deactivation rate, and desensitization rate.[1][6]

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: A robust system for expressing and functionally characterizing ion channels.

-

Procedure:

-

Xenopus laevis oocytes are injected with cRNAs encoding the α4 and β2 subunits in a specific ratio to promote the assembly of (α4)3(β2)2 receptors.[5]

-

After an incubation period to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes.

-

The oocyte is voltage-clamped, and various concentrations of ACh, alone or in the presence of NS9283, are perfused over the oocyte.

-

The resulting currents are measured to construct concentration-response curves and determine the effect of NS9283 on ACh potency and efficacy.[5]

-

Visualizations

Signaling Pathway of NS9283 Action

Caption: Mechanism of NS9283 action on the (α4)3(β2)2 nAChR.

Experimental Workflow for Electrophysiological Characterization

Caption: Workflow for characterizing NS9283 using whole-cell patch-clamp.

Conclusion

NS9283 represents a valuable pharmacological tool and a promising therapeutic lead due to its selective positive allosteric modulation of the (α4)3(β2)2 nAChR. Its mechanism of action, centered on binding to the unique α4-α4 subunit interface and profoundly slowing channel deactivation, leads to a significant potentiation of the receptor's response to acetylcholine without altering maximal efficacy. This detailed understanding of its molecular interactions and functional consequences, derived from rigorous experimental investigation, provides a solid foundation for the future design and development of novel nAChR modulators with enhanced therapeutic potential.

References

- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on NS9283: A Positive Allosteric Modulator of Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NS9283, a pivotal positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs). It details the compound's mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization, aiming to serve as a crucial resource for professionals in neuroscience and drug development.

Core Concepts: nAChRs and Positive Allosteric Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] The α4β2 nAChR is the most abundant subtype in the brain and exists in two primary stoichiometries: a high-sensitivity (α4)2(β2)3 and a low-sensitivity (α4)3(β2)2 form.[2] The (α4)3(β2)2 stoichiometry is unique as it contains an additional acetylcholine (ACh) binding site at the interface between two α4 subunits.[3][4][5]

Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the primary agonist (orthosteric) binding site.[6] Instead of activating the receptor themselves, PAMs enhance the effect of the endogenous agonist, in this case, ACh.[6] This modulation can manifest as an increase in agonist potency (a leftward shift in the concentration-response curve), an increase in maximal efficacy, or changes in channel kinetics like deactivation and desensitization.

NS9283: Mechanism of Action

NS9283, with the chemical name 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a potent and selective PAM of the (α4)3(β2)2 nAChR subtype.[4][5][7][8] Its mechanism is highly specific and multifaceted, primarily characterized by increasing the potency of ACh without altering its maximum efficacy.[3][7][8][9]

-

Stoichiometry Selectivity: A key feature of NS9283 is its selective modulation of the (α4)3(β2)2 receptor stoichiometry.[3][7][10] It does not modulate the high-sensitivity (α4)2(β2)3 subtype.[3] This selectivity is attributed to its binding site, which is located at the unique α4-α4 subunit interface present only in the (α4)3(β2)2 configuration.[4][5][10][11]

-

Effects on Channel Kinetics: The primary mechanism behind the potentiation is a significant slowing of the receptor's deactivation kinetics.[3][7][9] NS9283 also moderately decreases the rate of activation and slightly slows the recovery from desensitization, but it does not affect the rate of ACh-induced desensitization itself.[3][7] This kinetic profile is distinct from other nAChR modulators and bears a resemblance to the action of benzodiazepines at GABA-A receptors.[3][7][11]

-

Agonist-like Mechanism: While acting as a PAM, structural and functional studies suggest NS9283 employs an "agonist-like" mechanism.[11] It occupies the α4-α4 interface, a site that can also bind ACh, and induces conformational changes associated with channel gating.[4][11] However, in the concentration ranges where it acts as a modulator, it does not directly activate the receptor because coordinated action from the other two canonical α4-β2 agonist sites is required for channel opening.[11]

Data Presentation: Pharmacological Profile of NS9283

The quantitative effects of NS9283 have been characterized primarily through electrophysiological studies on recombinant human nAChRs expressed in Xenopus laevis oocytes or HEK293 cells.

| Parameter | Value | Receptor Subtype | Experimental System | Notes | Reference |

| Potentiation of ACh Potency | ~60-fold left-shift | human (α4)3(β2)2 | HEK293 cells (whole-cell patch-clamp) | No change in maximal efficacy of ACh. | [3][7][9] |

| EC₅₀ for Potentiation | ~1 µM | α4β2* nAChRs | Various in vitro assays | This is the concentration of NS9283 that produces half of its maximal potentiating effect. | [12][13] |

| Effect on Deactivation | Strongly decreased rate | human (α4)3(β2)2 | HEK293 cells | The primary mechanism for increasing ACh potency. | [3][7] |

| Effect on Desensitization | No effect on rate of onset | human (α4)3(β2)2 | HEK293 cells | Moderately slows recovery from desensitization. | [3][7] |

| Subtype Selectivity | No potentiation | (α4)2(β2)3, α3β4, α7 | Xenopus oocytes / Cell lines | High selectivity for α4-containing receptors with an α4-α4 interface. | [3][6][10] |

| Additive Effects | Synergistic with NS206 | (α4)3(β2)2 | Xenopus oocytes | Acts additively with PAMs binding to different sites (e.g., NS206 binds to the transmembrane domain). | [9][10] |

Experimental Protocols: Key Methodologies

The characterization of NS9283 relies heavily on electrophysiological techniques to measure ion channel function.

This technique is widely used for studying receptors expressed in large cells like Xenopus laevis oocytes.[14][15][16] It allows for the control of the cell's membrane potential while measuring the currents flowing through the expressed ion channels.[14]

Detailed Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., α4 and β2) is injected into the oocyte cytoplasm. The ratio of injected cRNAs can influence the stoichiometry of the expressed receptors.

-

Receptor Expression: Oocytes are incubated for 1-4 days to allow for the translation of cRNA and the assembly and insertion of functional nAChR channels into the oocyte membrane.

-

Recording:

-

The oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).[17]

-

Two microelectrodes, filled with an electrolyte like 3M KCl, are inserted into the oocyte.[15] One electrode measures the membrane potential, and the other injects current.

-

A voltage-clamp amplifier maintains the membrane potential at a set holding potential (e.g., -70 mV) by injecting a current that is equal and opposite to the current flowing through the ion channels.[16][18]

-

-

Drug Application: Solutions containing the agonist (ACh) with or without the modulator (NS9283) are perfused over the oocyte. The resulting inward currents (carried by Na⁺ and Ca²⁺) are recorded.

-

Data Analysis: Concentration-response curves are generated by applying a range of agonist concentrations. The effect of NS9283 is quantified by comparing the curves generated in its absence and presence, from which parameters like EC₅₀ and fold-shift are calculated.

This technique is used on smaller cells, such as HEK293 cells stably expressing the nAChR of interest, and offers higher resolution recordings of channel kinetics.[3][7]

Detailed Methodology:

-

Cell Culture: HEK293 cells stably transfected with human α4 and β2 subunit cDNAs are cultured on coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope. A glass micropipette with a very fine tip is filled with an internal solution and maneuvered to the surface of a cell.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A stronger pulse of suction ruptures the patch of membrane under the pipette, providing low-resistance electrical access to the cell's interior. The membrane potential is clamped by the amplifier.

-

Ultra-fast Drug Application: To study rapid channel kinetics (activation, deactivation, desensitization), a system capable of ultra-fast solution exchange is used.[3][7] This typically involves a piezoelectric-driven perfusion system that can rapidly move the cell between different solution streams (e.g., control vs. ACh vs. ACh + NS9283).

-

Data Acquisition and Analysis: Currents are recorded in response to brief pulses of agonist application. The time course of current activation, deactivation, and desensitization is fitted with exponential functions to derive time constants (τ values), which are then compared in the presence and absence of NS9283.[3]

Signaling Pathways and Functional Implications

The potentiation of (α4)3(β2)2 nAChRs by NS9283 has significant implications for neuronal signaling. These receptors are widely expressed in the brain and are involved in cognitive processes, pain perception, and reward pathways.[3][19]

-

Neuronal Excitability: By enhancing ACh-mediated currents, NS9283 increases neuronal depolarization. This can lower the threshold for action potential firing and enhance neurotransmitter release.

-

Therapeutic Potential: The ability of NS9283 to selectively amplify the signaling of a specific nAChR subtype makes it a valuable pharmacological tool and a lead compound for therapeutic development.[3][6] By enhancing endogenous cholinergic tone rather than causing constant receptor activation, PAMs like NS9283 may offer a more nuanced therapeutic approach with a potentially better side-effect profile than direct agonists. In vivo studies have shown NS9283 to have pro-cognitive and analgesic effects.[3] It has also been shown to potentiate the effects of nicotine in functional in vivo paradigms, highlighting its potential utility in studying nicotinic pharmacology.[19]

Conclusion

NS9283 is a highly selective positive allosteric modulator that targets the unique α4-α4 interface of the low-sensitivity (α4)3(β2)2 nAChR. Its primary mechanism involves slowing channel deactivation, which significantly increases the potency of acetylcholine without affecting maximal efficacy. The detailed characterization of NS9283 through sophisticated electrophysiological techniques has not only illuminated novel aspects of nAChR pharmacology but has also established a framework for developing subtype-selective therapeutics for a range of neurological disorders.[20]

References

- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. NS 9283 | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 10. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]

- 13. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 17. funjournal.org [funjournal.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Discriminative-stimulus effects of NS9283, a nicotinic α4β2* positive allosteric modulator, in nicotine-discriminating rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

Understanding the Stoichiometry Selectivity of NS 9283: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS 9283 is a potent and selective positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its unique characteristic lies in its profound selectivity for nAChRs with a specific subunit arrangement, or stoichiometry.[1][2][4][5] This technical guide provides a comprehensive overview of the stoichiometry and selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. Understanding these principles is crucial for the development of next-generation therapeutics targeting the cholinergic system with improved precision and efficacy.

Introduction to this compound and Nicotinic Receptor Stoichiometry

Neuronal nAChRs are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes. They are pentameric structures assembled from a variety of α and β subunits. The specific combination and arrangement of these subunits determine the pharmacological and biophysical properties of the receptor, including its sensitivity to agonists and modulators.

The α4β2 nAChR is the most abundant subtype in the brain and can exist in two primary stoichiometries: (α4)₂(β2)₃ (high-sensitivity) and (α4)₃(β2)₂ (low-sensitivity).[[“]] this compound exhibits remarkable selectivity for the (α4)₃(β2)₂ stoichiometry, a feature that underpins its distinct pharmacological profile.[1][4][7] This selectivity is attributed to its binding at a unique interface formed between two α4 subunits (α4-α4), which is only present in the (α4)₃(β2)₂ arrangement.[3][8][9]

Quantitative Analysis of this compound Selectivity and Potency

The functional selectivity and potency of this compound have been characterized across various nAChR subtypes and stoichiometries using electrophysiological and other functional assays. The following tables summarize the key quantitative data.

Table 1: Functional Selectivity Profile of this compound at Various nAChR Subtypes

| Receptor Subtype | Stoichiometry (α:β ratio) | EC₅₀ (µM) | Eₘₐₓ (%) |

| α4β2 | (α4)₃(β2)₂ | 0.11 - 4 | Potentiation |

| α4β2 | (α4)₂(β2)₃ | No effect | No effect |

| α2β2 | (α2)₃(β2)₂ | Comparable to α4β2 | Potentiation |

| α2β2 | (α2)₂(β2)₃ | No effect | No effect |

| α2β4 | (α2)₃(β4)₂ | Comparable to α4β2 | Potentiation |

| α4β4 | (α4)₃(β4)₂ | Comparable to α4β2 | Potentiation |

| α3-containing | N/A | No effect | No effect |

Data compiled from multiple sources.[9][10]

Table 2: Effect of this compound on Agonist Potency at (α4)₃(β2)₂ nAChRs

| Agonist | Experimental System | Fold-Shift in Agonist EC₅₀ |

| Acetylcholine (ACh) | HEK293-hα4β2 cells (Patch-clamp) | ~60-fold leftward shift |

| Nicotine | Renshaw Cells | ~2-fold potentiation |

Data compiled from multiple sources.[1][2][11][12]

Mechanism of Action: Allosteric Modulation at the α4-α4 Interface

This compound functions as a positive allosteric modulator. It does not activate the receptor on its own but enhances the response to an orthosteric agonist like acetylcholine (ACh) or nicotine.[10][13][14][15] The primary mechanism of this potentiation is a significant slowing of the receptor's deactivation kinetics, leading to prolonged channel opening in the presence of an agonist.[1][2] This results in an increased potency of the agonist without a significant change in its maximal efficacy.[1][2]

The binding site for this compound has been identified at the interface between two α4 subunits.[8][9] This is distinct from the agonist binding sites, which are located at the α-β interfaces. The selectivity of this compound for the (α4)₃(β2)₂ stoichiometry arises from the unique presence of this α4-α4 interface.[3][8][9]

Below is a diagram illustrating the proposed binding model of this compound.

Caption: Binding model of this compound to the (α4)₃(β2)₂ nAChR.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the stoichiometry and selectivity of this compound.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the properties of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2) in specific ratios (e.g., 4:1 or 1:4) to favor the expression of different stoichiometries.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes are impaled into the oocyte, one for voltage clamping and the other for current recording.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

Concentration-response curves for an agonist (e.g., ACh) are generated in the absence and presence of various concentrations of this compound.

-

Data is analyzed to determine EC₅₀ and Eₘₐₓ values.

-

Workflow Diagram:

Caption: Workflow for Two-Electrode Voltage-Clamp experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for detailed characterization of the kinetic properties of ion channels in mammalian cells.

Methodology:

-

Cell Culture: A mammalian cell line (e.g., HEK293) is stably or transiently transfected with the cDNAs for the desired nAChR subunits.

-

Cell Plating: Cells are plated onto coverslips for recording.

-

Patch-Clamp Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

An ultra-fast drug application system is used to apply ACh with and without pre-incubation of this compound.[1][2]

-

Current responses are recorded to analyze activation, deactivation, and desensitization kinetics.[1][2]

-

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the nAChR of interest.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-cytisine) and varying concentrations of the test compound (this compound).[10]

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: Data is analyzed to determine the inhibition constant (Ki) of the test compound. Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., nicotine).[10]

Signaling Pathway Modulation by this compound

This compound modulates the signaling pathway downstream of nAChR activation by prolonging the influx of cations (Na⁺ and Ca²⁺) through the channel pore. This enhanced and prolonged depolarization can have significant effects on neuronal excitability and downstream signaling cascades.

Caption: Signaling pathway modulated by this compound.

Conclusion

This compound is a valuable pharmacological tool and a promising therapeutic lead due to its remarkable stoichiometry-selective modulation of nAChRs. Its ability to specifically target the (α4)₃(β2)₂ subtype, which is implicated in various neurological and psychiatric disorders, opens new avenues for drug development. The detailed understanding of its mechanism of action, binding site, and functional consequences, as outlined in this guide, provides a solid foundation for future research and the design of even more selective and efficacious modulators of the nicotinic acetylcholine receptor system.

References

- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuation of nicotine taking and seeking in rats by the stoichiometry-selective alpha4beta2 nicotinic acetylcholine receptor positive allosteric modulator NS9283 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stoichiometry of the Heteromeric Nicotinic Receptors of the Renshaw Cell | Journal of Neuroscience [jneurosci.org]

- 12. Stoichiometry of the Heteromeric Nicotinic Receptors of the Renshaw Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]

The Allosteric Modulator NS 9283: A Technical Guide to its Enhancement of Acetylcholine Potency and Efficacy at Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS 9283 is a potent and selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial for various cognitive functions and implicated in a range of neurological disorders. This technical guide provides an in-depth analysis of this compound's effects on the potency and efficacy of acetylcholine (ACh), the endogenous agonist for these receptors. The information presented herein is curated from key scientific literature to support research and development efforts in this area.

This compound exhibits a remarkable selectivity for nAChRs with a (α4)3(β2)2 stoichiometry, a subtype distinguished by the presence of an α4-α4 subunit interface.[1][2][3] It is at this unique interface that this compound is understood to bind, thereby exerting its modulatory effects.[4][5][6][7] This guide will detail the quantitative impact of this compound on ACh-mediated receptor activation, outline the experimental methodologies used to elucidate these effects, and provide visual representations of the underlying molecular and experimental frameworks.

Core Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it does not activate the nAChR directly but rather enhances the receptor's response to an agonist like acetylcholine.[1][8] The primary mechanism behind this potentiation is a significant slowing of the receptor's deactivation kinetics.[2][9] By prolonging the open state of the ion channel following agonist binding, this compound effectively increases the overall cation influx, leading to a more robust postsynaptic response.

This modulatory action results in a significant leftward shift in the concentration-response curve for acetylcholine, indicating a substantial increase in its potency.[2][9] Notably, while the potency of ACh is dramatically enhanced, its maximal efficacy (the peak response achievable) remains largely unchanged.[2][8][9]

Quantitative Data on Acetylcholine Potency and Efficacy

The following tables summarize the quantitative effects of this compound on the potency (EC50) and maximal efficacy (Emax) of acetylcholine at the human (α4)3(β2)2 nAChR subtype. Data are primarily derived from electrophysiological studies on HEK293 cells stably expressing these receptors.

Table 1: Effect of this compound on Acetylcholine Potency (EC50) at human (α4)3(β2)2 nAChRs

| Condition | ACh EC50 (µM) | Fold Shift in Potency | Reference |

| Control (without this compound) | ~122 | - | [2] |

| With 10 µM this compound | ~2 | ~60 | [2][9] |

Table 2: Effect of this compound on Acetylcholine Efficacy (Emax) at human (α4)3(β2)2 nAChRs

| Condition | Normalized Maximal Response (% of Control) | Reference |

| Control (without this compound) | 100 | [2] |

| With 10 µM this compound | No significant change | [2][8][9] |

Experimental Protocols

The characterization of this compound's pharmacological profile has been achieved through a combination of sophisticated in vitro techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique is employed to directly measure the ion flow through nAChRs in a controlled cellular environment.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected with the cDNAs encoding the human α4 and β2 nAChR subunits. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at a holding potential of -70 mV. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution containing (in mM): 140 KCl, 10 EGTA, 10 HEPES, 1 MgCl2, and 2 Na2ATP, with the pH adjusted to 7.2. The extracellular solution consists of (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Drug Application: Acetylcholine and this compound are applied using an ultra-fast perfusion system to allow for rapid solution exchange and precise control of drug exposure timing. Concentration-response curves are generated by applying increasing concentrations of acetylcholine in the absence and presence of a fixed concentration of this compound.

-

Data Analysis: The peak current responses are measured and plotted against the logarithm of the acetylcholine concentration. The resulting data are fitted to the Hill equation to determine the EC50 and Emax values.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This system is a robust platform for expressing and characterizing ion channels.

-

Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. They are then injected with a mixture of cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2).

-

Electrophysiological Recordings: After 2-5 days of incubation, recordings are made using a two-electrode voltage-clamp amplifier. The oocytes are impaled with two glass microelectrodes filled with 3 M KCl and voltage-clamped at a holding potential of -60 mV.

-

Drug Perfusion: The oocytes are continuously perfused with a standard saline solution. Acetylcholine and this compound are dissolved in the saline and applied to the oocyte.

-

Data Acquisition and Analysis: Current responses are recorded and analyzed to generate concentration-response curves, from which EC50 and Emax values are derived.

Visualizing Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described.

References

- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Timmermann DB et al. (2012), Augmentation of cognitive function by NS9283, a... - Paper [xenbase.org]

- 3. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. escholarship.org [escholarship.org]

- 9. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]

The Therapeutic Potential of NS 9283 in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS 9283 is a potent and selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a unique specificity for the (α4)3(β2)2 stoichiometry. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and its therapeutic potential in a range of neurological disorders. Preclinical evidence suggests pro-cognitive, analgesic, and potential disease-modifying effects, positioning this compound as a promising candidate for further investigation in conditions such as Alzheimer's disease, Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its signaling pathway and experimental workflows.

Introduction

Disturbances in cholinergic signaling are implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1] The α4β2 nAChR is a highly abundant subtype in the central nervous system and a key target for therapeutic intervention.[2] this compound, chemically known as 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a positive allosteric modulator that selectively enhances the function of (α4)3(β2)2 nAChRs.[1][3] Unlike orthosteric agonists, PAMs like this compound offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity, which may translate to an improved therapeutic window.[4] This guide explores the existing preclinical data on this compound and its implications for the development of novel treatments for neurological disorders.

Mechanism of Action

This compound exerts its effects by binding to a distinct allosteric site on the (α4)3(β2)2 nAChR.[5] This binding potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). The primary mechanism of this potentiation is a significant slowing of the deactivation kinetics of the receptor, rather than an alteration of its activation or desensitization rates.[1][6] This leads to a prolonged channel opening time in the presence of an agonist, thereby amplifying the cholinergic signal.

Signaling Pathway of this compound at the (α4)3(β2)2 nAChR

Caption: Signaling pathway of this compound at the (α4)3(β2)2 nAChR.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Cell Line | Receptor Stoichiometry | Value | Reference(s) |

| ACh EC50 Shift | HEK293-hα4β2 | (α4)3(β2)2 | ~60-fold leftward shift | [1][6] |

| This compound EC50 (Modulation) | HEK293-hα4β2 | (α4)3(β2)2 | 3.3 µM | [7] |

| Maximal Efficacy (vs. ACh alone) | HEK293-hα4β2 | (α4)3(β2)2 | No significant change | [1][6] |

| Deactivation Rate | HEK293-hα4β2 | (α4)3(β2)2 | Strongly decreased | [1][6] |

| Activation Rate | HEK293-hα4β2 | (α4)3(β2)2 | Modestly decreased | [1][6] |

| Desensitization Rate | HEK293-hα4β2 | (α4)3(β2)2 | No significant effect | [1][6] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Route of Administration | Value | Reference(s) |

| Brain to Plasma Ratio | Rat | Not specified | ~1 | [1] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Neurological Domain | Dosing | Key Finding | Reference(s) |

| PCP-induced PPI disruption | Mouse | Sensory Information Processing | Not specified | Dose-dependent reversal of deficit | [1] |

| Social Recognition Task | Rat | Episodic Memory | Not specified | Dose-dependent improvement | [1] |

| Five-Choice Serial Reaction Time Task | Rat | Sustained Attention | Not specified | Improvement in performance | [1][8] |

| Morris Water Maze | Rat | Spatial Memory | 0.3 mg/kg, p.o. | Amelioration of PCP-induced deficits | [1] |

| Nicotine Self-Administration | Rat | Addiction | Not specified | Dose-dependent reduction | [9] |

| Formalin Pain Model | Rat | Nociception | Not specified | Potentiation of analgesic response with an α4β2 agonist | [10] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is designed to characterize the modulatory effects of this compound on human α4β2 nAChRs.

Objective: To measure changes in ACh-evoked currents in the presence of this compound.

Materials:

-

HEK293 cell line stably expressing human α4β2 nAChRs.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

Acetylcholine (ACh) stock solution.

-

This compound stock solution (dissolved in DMSO).

-

Patch-clamp amplifier and data acquisition system.

-

Ultra-fast drug application system.

Procedure:

-

Culture HEK293-hα4β2 cells to 50-80% confluency.

-

Prepare external and internal solutions and filter-sterilize.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply ACh at varying concentrations to establish a baseline concentration-response curve.

-

Pre-incubate the cell with this compound for 90 seconds.

-

Co-apply ACh and this compound and record the evoked currents.

-

Analyze the data to determine the shift in the ACh EC50, and changes in current amplitude, activation, deactivation, and desensitization kinetics.

Workflow Diagram:

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

In Vivo Social Recognition Test in Rats

This protocol assesses the effect of this compound on short-term episodic memory.

Objective: To evaluate the ability of a rat to recognize a juvenile conspecific after a delay.

Materials:

-

Adult male rats.

-

Juvenile male rats.

-

Test arena.

-

This compound solution (e.g., dissolved in 10% HPβCD).

-

Vehicle solution.

-

Syringes for administration (e.g., i.p.).

Procedure:

-

Habituate adult rats to the test arena.

-

Administer this compound or vehicle to the adult rats 30 minutes prior to the first exposure.

-

Place a juvenile rat in the home cage of the adult rat for a 5-minute interaction period (T1).

-

Return the adult rat to its home cage for a 60-minute inter-exposure interval.

-

Re-expose the adult rat to the same juvenile rat for a 5-minute interaction period (T2).

-

Record the time the adult rat spends investigating the juvenile during T1 and T2.

-

Calculate the recognition index (T2/T1 ratio). A lower ratio indicates better memory.

Workflow Diagram:

Caption: Experimental workflow for the social recognition test in rats.

Therapeutic Potential in Neurological Disorders

The preclinical data for this compound suggest its potential utility in a variety of neurological disorders:

-

Cognitive Disorders (e.g., Alzheimer's Disease, Schizophrenia): By enhancing cholinergic transmission, this compound has demonstrated pro-cognitive effects in models of episodic, spatial, and sustained attention.[1][8] This makes it a promising candidate for symptomatic treatment of cognitive deficits in Alzheimer's disease and schizophrenia.

-

Pain: this compound has been shown to potentiate the analgesic effects of α4β2 nAChR agonists in preclinical pain models.[2][10] This suggests a potential role as an adjunctive therapy for chronic pain, potentially allowing for lower doses of opioid or other analgesics.

-

Parkinson's Disease: While direct evidence is limited, the modulation of cholinergic systems is a known therapeutic strategy in Parkinson's disease. The effects of this compound on dopamine release and motor behavior warrant further investigation in relevant models of Parkinson's disease.[10]

-

Addiction: this compound has been shown to reduce nicotine self-administration in rats, suggesting a potential role in smoking cessation.[9] Its mechanism of action may help to normalize the dysregulated cholinergic signaling associated with nicotine addiction.

Conclusion and Future Directions

This compound is a selective positive allosteric modulator of (α4)3(β2)2 nAChRs with a well-characterized mechanism of action. Preclinical studies have demonstrated its potential to enhance cognitive function, potentiate analgesia, and reduce addictive behaviors. The data presented in this guide provide a strong rationale for the continued investigation of this compound and similar compounds as novel therapeutics for a range of neurological disorders.

Future research should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic studies in multiple species.

-

Efficacy studies in a wider range of animal models for specific neurological diseases.

-

Long-term safety and toxicology studies.

-

Investigation of biomarkers to identify patient populations most likely to respond to treatment.

Based on the conducted searches, no clinical trial data for this compound is currently available. The progression of this compound into clinical development will be a critical next step in determining its therapeutic value in human populations.

References

- 1. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Attenuation of nicotine taking and seeking in rats by the stoichiometry-selective alpha4beta2 nicotinic acetylcholine receptor positive allosteric modulator NS9283 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive allosteric modulation of α4β2 nAChR agonist induced behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NS 9283 Binding Site on the α4-α4 Subunit Interface of Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of NS 9283, a selective positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine receptor (nAChR). The unique α4-α4 subunit interface present in this receptor stoichiometry is the target for this compound, offering a promising avenue for therapeutic intervention in a variety of neurological conditions.

Introduction to this compound and the (α4)3(β2)2 nAChR

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α4β2 nAChR is the most abundant subtype in the brain and exists in two primary stoichiometries: (α4)2(β2)3 and (α4)3(β2)2. The (α4)3(β2)2 isoform is distinguished by the presence of a unique α4-α4 subunit interface, which forms a third, low-affinity acetylcholine (ACh) binding site.[1][2]

This compound, with the chemical name 3-(3-pyridyl)-5-(3-cyanophenyl)-1,2,4-oxadiazole, is a potent and selective PAM that specifically targets this α4-α4 interface.[3][4] This selectivity provides a significant therapeutic advantage, as it allows for the specific modulation of the (α4)3(β2)2 receptor subtype, which has been implicated in various physiological processes, including cognition and pain perception.[1][4][5]

The this compound Binding Site: An Overlap with the Agonist Site

Structural and functional studies have revealed that the binding site for this compound is located at the extracellular α4-α4 subunit interface, overlapping with the low-affinity ACh binding site.[6][7] This finding has led to the characterization of this compound not only as a PAM but also as an "accessory site-selective agonist".[8]

An X-ray crystal structure of this compound in complex with the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis, combined with homology modeling and mutagenesis studies, has provided detailed insights into the molecular interactions governing its binding and selectivity.[6][7]

Key determinants of this compound binding and selectivity include:

-

Steric Hindrance: The selectivity of this compound for the α4-α4 interface over the α4-β2 interface is primarily due to steric restrictions imposed by the Val-136 residue on the β2-subunit.[6][7]

-

Favorable Interactions: Favorable interactions between this compound and the His-142 residue on the complementary side of the α4 subunit contribute to its binding at the α4-α4 interface.[6][7]

-

Conformational Changes: Molecular dynamics simulations suggest that this compound binding induces a significant conformational change in the Trp156 residue on the principal (+) side of the α4-α4 interface, with the main interaction occurring with the complementary (-) side.[3][9]

Mechanism of Action: Allosteric Potentiation through Kinetic Modulation

This compound enhances the receptor's response to ACh through a distinct allosteric mechanism. The primary effect of this compound is a significant slowing of the receptor's deactivation kinetics.[1][10][11] This prolonged open state of the channel in the presence of an agonist leads to an increase in the total charge transfer, resulting in a potentiation of the current response.

Importantly, this compound does not significantly alter the maximal efficacy of ACh.[1][10][11] It also has minimal effects on the rates of receptor activation and desensitization.[1][10][11] This modulatory profile is reminiscent of the action of benzodiazepines on GABAA receptors.[1][11]

The proposed mechanism of action for this compound is visualized in the following signaling pathway diagram:

Caption: Mechanism of this compound potentiation of the (α4)3(β2)2 nAChR.

Quantitative Data on this compound Modulation

The modulatory effects of this compound on the (α4)3(β2)2 nAChR have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Potentiation of ACh-Evoked Currents by this compound

| Parameter | Value | Reference |

| ACh EC50 Shift | ~60-fold leftward shift | [1][10][11] |

| This compound EC50 | ~1 µM | [12][13] |

| Maximal Efficacy (Imax) | No significant change | [1][10][11] |

Table 2: Effects of this compound on Receptor Kinetics

| Kinetic Parameter | Effect of this compound | Reference |

| Activation Rate | Modestly decreased | [1][10][11] |

| Deactivation Rate | Strongly decreased | [1][10][11] |

| Desensitization Rate | No significant effect | [1][10][11] |

| Recovery from Desensitization | Moderately slowed | [1][10][11] |

Experimental Protocols

The characterization of this compound's binding and mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for the most prominent of these.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the nAChR channels in response to agonist application, both in the presence and absence of this compound.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are stably transfected with human α4 and β2 nAChR subunit cDNAs.

-

For experiments, cells are plated onto glass coverslips and allowed to adhere.

Electrophysiological Recordings:

-

Coverslips with adherent cells are transferred to a recording chamber and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2).

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

Agonist (e.g., ACh) and modulator (this compound) solutions are applied using a rapid solution exchange system.

Data Analysis:

-

Current responses are recorded and analyzed to determine parameters such as peak current amplitude, EC50, and rates of activation, deactivation, and desensitization.

-

Concentration-response curves are generated by applying a range of agonist concentrations and fitting the data to the Hill equation.

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound using whole-cell patch-clamp electrophysiology.

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the nAChR and to investigate its interaction with known agonist binding sites.[14][15][16]

Membrane Preparation:

-

HEK293 cells expressing the (α4)3(β2)2 nAChR are harvested and homogenized in a binding buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the α4-α4 interface (e.g., [3H]epibatidine) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibitory constant) for this compound is then calculated from the IC50 value.

Site-Directed Mutagenesis

Site-directed mutagenesis is utilized to identify specific amino acid residues within the α4-α4 interface that are critical for the binding and modulatory action of this compound.[6][17]

Mutagenesis Protocol:

-

The cDNA encoding the α4 subunit is used as a template.

-

Primers containing the desired point mutation are used to amplify the cDNA via polymerase chain reaction (PCR).

-

The mutated cDNA is then transfected into cells for functional expression and subsequent analysis using electrophysiology or binding assays.

Analysis:

-

The effect of the mutation on the potentiation by this compound is assessed. A loss or significant reduction in potentiation indicates that the mutated residue is important for the drug's action.

Conclusion

This compound represents a significant tool for the study of the (α4)3(β2)2 nAChR and a promising lead compound for the development of novel therapeutics. Its selective action at the α4-α4 subunit interface provides a unique mechanism for modulating nicotinic cholinergic neurotransmission. The detailed understanding of its binding site and mechanism of action, as outlined in this guide, is crucial for the rational design of next-generation modulators with improved pharmacological profiles. The experimental protocols described herein provide a foundation for further research into the structure-function relationships of this important drug target.

References

- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Positive allosteric modulation of α4β2 nAChR agonist induced behaviour [pubmed.ncbi.nlm.nih.gov]

- 5. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [논문]Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors [scienceon.kisti.re.kr]

- 8. researchgate.net [researchgate.net]

- 9. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]

- 13. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 16. perceptive.com [perceptive.com]

- 17. Heteromeric Neuronal Nicotinic Acetylcholine Receptors with Mutant β Subunits Acquire Sensitivity to α7-Selective Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of NS 9283 on Nicotinic Acetylcholine Receptor Deactivation and Desensitization Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS 9283 is a positive allosteric modulator (PAM) that selectively targets neuronal nicotinic acetylcholine receptors (nAChRs) with a (α4)3(β2)2 stoichiometry.[1] This technical guide provides an in-depth analysis of the impact of this compound on the deactivation and desensitization kinetics of these receptors. Drawing upon key electrophysiological studies, this document details the quantitative effects of this compound, outlines the experimental protocols used for its characterization, and visually represents the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on nAChR modulators.

Introduction to this compound and its Target: The α4β2 nAChR

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α4β2 subtype is one of the most abundant nAChRs in the brain and is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. These receptors can assemble in two different stoichiometries: a high-sensitivity (α4)2(β2)3 isoform and a low-sensitivity (α4)3(β2)2 isoform.

This compound is a novel PAM that exhibits selectivity for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, modulating the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] The primary mechanism of action for this compound involves a significant alteration of the receptor's kinetic properties, leading to a potentiation of the ACh-evoked response.[1][2]

Quantitative Impact of this compound on nAChR Kinetics

Electrophysiological studies, primarily using the whole-cell patch-clamp technique on human embryonic kidney (HEK293) cells stably expressing the human (α4)3(β2)2 nAChR, have elucidated the quantitative effects of this compound on receptor kinetics.[1] The key findings are summarized in the tables below.

Deactivation Kinetics

Deactivation refers to the closure of the ion channel upon removal of the agonist. This compound profoundly slows the deactivation rate of (α4)3(β2)2 nAChRs, leading to a prolonged current decay after a brief application of ACh.[1] This effect is a major contributor to the overall potentiation of the ACh-evoked current.

| Parameter | Condition | Value (ms) | Fold Change | Reference |

| Deactivation Time Constant (τ) | ACh (1 mM) | 18 ± 1.2 | - | [1] |

| ACh (1 mM) + this compound (10 µM) | 65 ± 3.5 | ~3.6 | [1] |

Desensitization Kinetics

Desensitization is the process by which the receptor enters a prolonged non-conducting state despite the continued presence of the agonist. Studies have shown that this compound does not significantly affect the rate of onset of desensitization of (α4)3(β2)2 nAChRs.[1][2] The desensitization of these receptors is best described by a bi-exponential decay, indicating two distinct components of the desensitization process.

| Parameter | Condition | Fast Component (τ_fast, ms) | Slow Component (τ_slow, ms) | Reference |

| Desensitization Time Constants | ACh (1 mM) | 120 ± 15 | 880 ± 130 | [1] |

| ACh (1 mM) + this compound (10 µM) | 110 ± 14 | 810 ± 110 | [1] |

Recovery from Desensitization

While this compound does not alter the onset of desensitization, it moderately slows the rate of recovery from the desensitized state.[1][3] This means that once the receptor has entered a desensitized state in the presence of this compound, it takes longer to return to a responsive state after the removal of the agonist. The recovery from desensitization also follows a bi-exponential time course.

| Parameter | Condition | Fast Component (τ_fast, s) | Slow Component (τ_slow, s) | Reference |

| Recovery from Desensitization Time Constants | ACh (1 mM) | 0.8 ± 0.1 | 6.8 ± 0.9 | [1] |

| ACh (1 mM) + this compound (10 µM) | 1.9 ± 0.3 | 15.1 ± 2.1 | [1] |

Experimental Protocols

The characterization of this compound's effects on nAChR kinetics relies on precise electrophysiological techniques. The following sections detail the key experimental methodologies employed.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of ion channels and their robust growth characteristics.

-

Transfection: HEK293 cells are stably transfected with the cDNAs for the human α4 and β2 nAChR subunits. The use of a stable cell line ensures consistent expression levels of the receptor for reliable and reproducible electrophysiological recordings. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics to maintain selection pressure for the transfected genes.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the macroscopic currents flowing through ion channels in the entire cell membrane.

-

Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Solutions:

-

Extracellular Solution (in mM): 145 NaCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Intracellular Solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used as the primary cation in the intracellular solution to block outward potassium currents, thereby isolating the inward currents through the nAChRs.

-

-

Recording: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration. Cells are voltage-clamped at a holding potential of -70 mV.

Drug Application

An ultra-fast drug application system is crucial for studying the rapid kinetics of ligand-gated ion channels. This is typically achieved using a piezo-driven perfusion system with a multi-barreled application pipette positioned close to the recorded cell. This allows for solution exchange times in the millisecond range, enabling the precise measurement of activation and deactivation rates.

Voltage-Clamp Protocols and Data Analysis

-

Deactivation: To measure the deactivation rate, a short pulse of a saturating concentration of ACh (e.g., 1 mM for 1-2 ms) is applied to rapidly activate the receptors. The decay of the current upon removal of the agonist is then fitted with a single exponential function to determine the deactivation time constant (τ_deact).

-

Desensitization: To measure the onset of desensitization, a prolonged application of a saturating concentration of ACh (e.g., 1 mM for 10 seconds) is used. The decay of the current from its peak to a steady-state level is fitted with a bi-exponential function to determine the fast (τ_fast) and slow (τ_slow) time constants of desensitization.

-

Recovery from Desensitization: A paired-pulse protocol is employed to measure the rate of recovery from desensitization. Two pulses of ACh are applied, separated by a variable inter-pulse interval. The amplitude of the response to the second pulse, normalized to the first, is plotted against the inter-pulse interval. The resulting curve is fitted with a bi-exponential function to determine the time constants of recovery.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: nAChR Signaling Pathway with this compound Modulation.

Caption: Experimental Workflow for nAChR Kinetic Analysis.

Caption: Logical Relationship of this compound's Effects.

Conclusion

This compound represents a significant tool for the study of α4β2 nAChRs and holds potential as a therapeutic agent. Its primary mechanism of action, a profound slowing of receptor deactivation with minimal impact on the onset of desensitization, distinguishes it from other nAChR modulators. This detailed understanding of its effects on receptor kinetics, derived from meticulous electrophysiological studies, is crucial for the rational design of future drugs targeting this important receptor system. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further investigate the therapeutic potential of this compound and other allosteric modulators of nAChRs.

References

- 1. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of NS-9283: A Positive Allosteric Modulator of α4β2 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-9283, chemically identified as 3-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a novel small molecule that has garnered significant interest in the field of neuroscience and pharmacology.[1][2] Discovered through a drug discovery program at NeuroSearch A/S, NS-9283 has been characterized as a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the discovery, initial synthesis, mechanism of action, and key pharmacological data of NS-9283.

Discovery and Rationale

The development of NS-9283 stemmed from the therapeutic potential of modulating α4β2 nAChRs, which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[3] Unlike orthosteric agonists that directly activate the receptor, PAMs offer a more nuanced approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism is hypothesized to provide a greater therapeutic window with a reduced side-effect profile. NS-9283 was identified as a lead compound that selectively potentiates the activity of α4β2 nAChRs, particularly those with a (α4)3(β2)2 stoichiometry.[4]

Initial Synthesis

The initial synthesis of NS-9283, as described in the patent literature from NeuroSearch A/S, involves a two-step process starting from commercially available precursors. The core of the synthesis is the formation of the 1,2,4-oxadiazole ring system.

Experimental Protocol: Synthesis of NS-9283

Step 1: Synthesis of N'-hydroxypyridine-3-carboximidamide

A solution of hydroxylamine hydrochloride in a suitable solvent is treated with a base, such as sodium bicarbonate, to generate free hydroxylamine. To this solution, 3-cyanopyridine is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude N'-hydroxypyridine-3-carboximidamide is purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile (NS-9283)

N'-hydroxypyridine-3-carboximidamide is dissolved in a suitable aprotic solvent, such as pyridine or dimethylformamide (DMF). To this solution, 3-cyanobenzoyl chloride is added dropwise at room temperature. The reaction mixture is then heated and stirred for several hours. After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to yield NS-9283 as a solid.

Diagram of the synthetic pathway for NS-9283.

Caption: Synthetic pathway for NS-9283.

Mechanism of Action

NS-9283 acts as a positive allosteric modulator at α4β2 nAChRs. Its mechanism is unique in that it selectively targets receptors with a (α4)3(β2)2 stoichiometry. This selectivity is attributed to its binding at the interface between two α4 subunits (α4/α4 interface), a site that is present in the (α4)3(β2)2 stoichiometry but not in the (α4)2(β2)3 stoichiometry.[4]

Binding of NS-9283 to this allosteric site does not directly activate the receptor but rather enhances the potency of acetylcholine (ACh) and other nicotinic agonists.[5][6] This potentiation is primarily achieved by slowing the deactivation kinetics of the receptor, thereby prolonging the ion channel opening in response to agonist binding.[5][6] This leads to an increased influx of cations and an amplification of the downstream signaling cascade.

Signaling pathway of NS-9283 at the (α4)3(β2)2 nAChR.

Caption: Mechanism of action of NS-9283.

Pharmacological Data

The pharmacological properties of NS-9283 have been extensively characterized through various in vitro and in vivo studies.

In Vitro Potency and Efficacy

The potency of NS-9283 as a PAM has been determined using electrophysiological and fluorescence-based assays. The following table summarizes key quantitative data from these studies.

| Parameter | Receptor Subtype | Assay | Value | Reference |

| EC50 | (α4)3(β2)2 | ACh-evoked currents (HEK293 cells) | 4.0 µM | [5] |